molecular formula C15H14O4 B6401669 4-(3-Ethoxyphenyl)-3-hydroxybenzoic acid CAS No. 1261925-59-0

4-(3-Ethoxyphenyl)-3-hydroxybenzoic acid

Cat. No.: B6401669
CAS No.: 1261925-59-0
M. Wt: 258.27 g/mol
InChI Key: NHAALQYOWSNJBB-UHFFFAOYSA-N
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Description

4-(3-Ethoxyphenyl)-3-hydroxybenzoic acid: is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a hydroxy group and an ethoxy-substituted phenyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Ethoxyphenyl)-3-hydroxybenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Ethoxyphenyl)-3-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 4-(3-Ethoxyphenyl)-3-oxobenzoic acid.

    Reduction: Formation of 4-(3-Ethoxyphenyl)-3-hydroxybenzyl alcohol.

    Substitution: Formation of derivatives with various functional groups replacing the ethoxy group.

Scientific Research Applications

Chemistry: In chemistry, 4-(3-Ethoxyphenyl)-3-hydroxybenzoic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. It is also investigated for its ability to modulate enzyme activities and cellular signaling pathways.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anticancer and antimicrobial activities. The compound’s ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of polymers and materials with specific properties. Its structural features contribute to the development of materials with enhanced thermal and mechanical properties.

Mechanism of Action

The mechanism of action of 4-(3-Ethoxyphenyl)-3-hydroxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and ethoxy groups play a crucial role in binding to these targets, influencing their activity. The compound can modulate signaling pathways by affecting the phosphorylation status of key proteins, leading to changes in cellular functions.

Comparison with Similar Compounds

    4-Hydroxybenzoic acid: Lacks the ethoxy group, making it less hydrophobic.

    3-Ethoxybenzoic acid: Lacks the hydroxy group, affecting its reactivity.

    4-(3-Methoxyphenyl)-3-hydroxybenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness: 4-(3-Ethoxyphenyl)-3-hydroxybenzoic acid is unique due to the presence of both hydroxy and ethoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its solubility, reactivity, and potential for interaction with biological targets.

Properties

IUPAC Name

4-(3-ethoxyphenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-2-19-12-5-3-4-10(8-12)13-7-6-11(15(17)18)9-14(13)16/h3-9,16H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAALQYOWSNJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690015
Record name 3'-Ethoxy-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261925-59-0
Record name 3'-Ethoxy-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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